Cas no 1261846-42-7 (2-Chloro-4,6-difluoro(difluoromethyl)benzene)

2-クロロ-4,6-ジフルオロ(ジフルオロメチル)ベンゼンは、高反応性の芳香族化合物であり、特に医農薬中間体や機能性材料の合成において重要な役割を果たします。分子内にクロロ基とジフルオロメチル基を有するため、選択的な求電子置換反応やカップリング反応に適しています。フッ素原子の導入により、脂溶性や代謝安定性が向上し、生物活性化合物の設計に有利です。また、結晶性が良好なため精製工程が簡便であり、高純度品の調製が可能です。有機合成化学や材料科学分野での多様な応用が期待される化合物です。

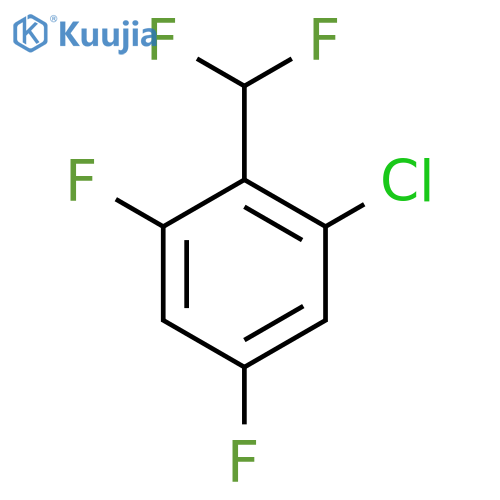

1261846-42-7 structure

商品名:2-Chloro-4,6-difluoro(difluoromethyl)benzene

CAS番号:1261846-42-7

MF:C7H3ClF4

メガワット:198.545335054398

CID:4985689

2-Chloro-4,6-difluoro(difluoromethyl)benzene 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-4,6-difluoro(difluoromethyl)benzene

-

- インチ: 1S/C7H3ClF4/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,7H

- InChIKey: YJLCZHKSLQOVEZ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=C(C=1C(F)F)F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 152

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 0

2-Chloro-4,6-difluoro(difluoromethyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013005167-250mg |

2-Chloro-4,6-difluoro(difluoromethyl)benzene |

1261846-42-7 | 97% | 250mg |

504.00 USD | 2021-07-04 | |

| Alichem | A013005167-500mg |

2-Chloro-4,6-difluoro(difluoromethyl)benzene |

1261846-42-7 | 97% | 500mg |

782.40 USD | 2021-07-04 | |

| Alichem | A013005167-1g |

2-Chloro-4,6-difluoro(difluoromethyl)benzene |

1261846-42-7 | 97% | 1g |

1,490.00 USD | 2021-07-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1602737-500mg |

1-Chloro-2-(difluoromethyl)-3,5-difluorobenzene |

1261846-42-7 | 98% | 500mg |

¥10028.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1602737-250mg |

1-Chloro-2-(difluoromethyl)-3,5-difluorobenzene |

1261846-42-7 | 98% | 250mg |

¥6958.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1602737-1g |

1-Chloro-2-(difluoromethyl)-3,5-difluorobenzene |

1261846-42-7 | 98% | 1g |

¥19100.00 | 2024-08-09 |

2-Chloro-4,6-difluoro(difluoromethyl)benzene 関連文献

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

1261846-42-7 (2-Chloro-4,6-difluoro(difluoromethyl)benzene) 関連製品

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量